Tetracosane

Catalog No.
S569639
CAS No.
646-31-1
M.F
C24H50
M. Wt
338.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosane

CAS Number

646-31-1

Product Name

Tetracosane

IUPAC Name

tetracosane

Molecular Formula

C24H50

Molecular Weight

338.7 g/mol

InChI

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

POOSGDOYLQNASK-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Slightly soluble in ethanol; very soluble in ethyl ether
Soluble in alcohol

Synonyms

Alkane C24

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Tetracosane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6.44x10-8 mg/l at 25 °c (est)insoluble in waterslightly soluble in ethanol; very soluble in ethyl ethersoluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2984. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Tetracosane (CAS 646-31-1) is a high-purity, straight-chain alkane (C24H50) characterized by a highly predictable solid-liquid phase transition at approximately 50.6 °C and a substantial latent heat of fusion (~255 J/g) . In procurement contexts, it serves two primary industrial functions: as a precise mid-temperature phase change material (PCM) for thermal energy storage and microencapsulation, and as an exact retention index marker (RI = 2400) for gas chromatography . Unlike lower-grade hydrocarbon blends, high-purity tetracosane offers negligible supercooling, chemical inertness, and a sharp melting peak, making it a critical raw material for advanced thermal management systems, pharmaceutical cold-chain logistics, and quantitative petrochemical analysis.

Replacing >99% pure tetracosane with commercial paraffin waxes or adjacent n-alkanes (e.g., tricosane or pentacosane) introduces severe performance variability in both thermal and analytical applications. Commercial paraffin waxes are heterogeneous mixtures of various chain lengths, resulting in broad, multi-peak melting ranges and significantly lower latent heat capacities—typically around 190 J/g compared to tetracosane's ~255 J/g . In thermal energy storage, this broad transition causes inefficient heat absorption and thermal lag, while in polymer blending, mixed waxes are prone to phase separation[1]. In analytical chemistry, substituting tetracosane with a mixed hydrocarbon standard makes it impossible to establish a precise Kovats Retention Index of 2400, destroying the calibration accuracy required for complex mixture analysis.

Superior Latent Heat and Sharp Phase Transition in Thermal Management

Differential Scanning Calorimetry (DSC) demonstrates that pure tetracosane possesses a latent heat of fusion of approximately 255.8 J/g with a sharp melting point. In contrast, commercial paraffin waxes exhibit a significantly lower latent heat of 190.7 J/g and a broad melting range with multiple endothermic peaks due to their mixed carbon-chain composition [1].

Evidence DimensionLatent Heat of Fusion (Enthalpy of Melting)
Target Compound Data255.8 J/g (Tetracosane)
Comparator Or Baseline190.7 J/g (Commercial Paraffin Wax)
Quantified Difference34.1% higher thermal energy storage capacity per gram.
ConditionsDifferential Scanning Calorimetry (DSC) phase transition analysis.

A higher latent heat and sharp melting peak ensure maximum energy absorption exactly at the ~50 °C set-point, critical for precision electronic cooling and smart materials.

Exact Kovats Retention Index for Petrochemical Calibration

In comprehensive two-dimensional gas chromatography (GC×GC), tetracosane serves as an absolute reference point with a defined Kovats Retention Index (RI) of exactly 2400 on non-polar stationary phases. Utilizing a crude paraffin mixture or an uncalibrated alkane blend introduces peak overlap and retention time ambiguity, whereas pure tetracosane provides a singular, highly symmetrical peak essential for interpolating the retention indices of complex diesel-range hydrocarbons [1].

Evidence DimensionKovats Retention Index (RI) Accuracy
Target Compound DataRI = exactly 2400 (Singular reference peak)
Comparator Or BaselineUnpredictable RI distribution and peak overlap (Mixed Paraffin Wax / Crude Alkane Blends)
Quantified DifferenceProvides an absolute integer baseline (2400) versus a broad elution envelope.
ConditionsGC/GC×GC analysis on non-polar capillary columns (e.g., PDMS).

Guarantees absolute quantitative accuracy and reproducibility when calibrating instruments for environmental testing and petrochemical quality control.

Structural Integrity in Microencapsulated Phase Change Materials (MEPCMs)

When synthesizing microencapsulated PCMs, the purity of the core material dictates the structural stability of the capsule. Studies show that encapsulating pure tetracosane yields form-stable microcapsules that maintain their solid-liquid phase transition without leaking or phase separation over 5000 thermal cycles [2]. Conversely, incorporating mixed paraffin waxes into polymer matrices often leads to phase separation and secondary solid-solid transition peaks, compromising the barrier properties and thermal reliability of the composite [1].

Evidence DimensionThermal Cycling Stability and Phase Separation
Target Compound DataHigh thermal reliability (>5000 cycles) with a single defined solid-liquid transition peak.
Comparator Or BaselineAppearance of secondary solid-solid transition peaks and phase separation (Mixed Paraffin Wax).
Quantified DifferenceElimination of secondary phase transitions and prevention of modifier phase separation in polymer blends.
ConditionsDSC and thermal cycling of polymer-encapsulated PCMs.

Ensures long-term durability and prevents leakage in form-stable PCMs used for building materials and thermal coatings.

Mid-Temperature Thermal Energy Storage (TES) Systems

Tetracosane is the optimal core material for TES systems requiring a precise ~50 °C operating temperature. Its superior latent heat of fusion (255.8 J/g) compared to commercial paraffin waxes ensures maximum thermal energy absorption within a narrow temperature window, making it ideal for industrial waste heat recovery and specialized electronic thermal management [1].

Analytical Calibration for Complex Petrochemical Mixtures

As a high-purity analytical standard, tetracosane is essential for establishing the Kovats Retention Index (RI = 2400) in one- and two-dimensional gas chromatography. It is routinely procured by analytical laboratories to calibrate instruments for the precise identification of linear alkylbenzenes, polycyclic aromatic hydrocarbons, and diesel fuel solutes [2].

Form-Stable Microencapsulated PCMs for Smart Coatings

Tetracosane is highly suitable for microencapsulation within polymer shells (e.g., polystyrene or melamine-formaldehyde) to create form-stable PCMs. Its pure composition prevents the phase separation and secondary transitions commonly seen with mixed waxes, ensuring reliable thermal cycling (>5000 cycles) in smart textiles and temperature-regulating building coatings [1], [3].

Physical Description

N-tetracosane is a crystalline waxy solid. Insoluble in water. Used in organic synthesis.
Waxy solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS]
Solid

Color/Form

Crystals
Crystals from ether
White powde

XLogP3

12.6

Exact Mass

338.391251595 Da

Monoisotopic Mass

338.391251595 Da

Boiling Point

736.3 °F at 760 mmHg (NTP, 1992)
391 °C
390.00 to 392.00 °C. @ 760.00 mm Hg

Flash Point

> 113.00 °C (> 235.40 °F) - closed cup

Heavy Atom Count

24

Density

0.7991 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7991 g/cu cm at 20 °C
Density: 0.779 g/cu cm (51/4C)

LogP

log Kow = 12.13 (est)

Melting Point

126 °F (NTP, 1992)
50.3 °C
54 °C

UNII

YQ5H1M1D7I

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.07X10-6 mm Hg at 25 °C (extrapolated)

Other CAS

646-31-1

Absorption Distribution and Excretion

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.
Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Tetracosane

Biological Half Life

114.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Tetracosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Conradina canescens (Lamiaceae) is an endemic evergreen shrub native to Florida, Mississippi and Alabama, with no phytochemical or biological studies registered in the literature. Thus, a phytochemical study and a toxicity analysis of the chloroform extract obtained from the leaves of C. canescens were performed for the first time. In our preliminary screening, the crude extract and its fractions were subjected to cytotoxicity, antimicrobial and antileishmanial bioassays. The crude extract showed substantial cytotoxic, antimicrobial and antileishmanial activities. A total of six compounds, namely ursolic acid (62.4%), betulin (8.4%), beta-amyrin (4.6%), myrtenic acid (2.9%), n-tetracosane (1.4%), and oleanolic acid (1.1%), were isolated. The structures of the isolated compounds were established by spectroscopic studies using NMR and IR spectroscopy.
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-tetracosane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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